molecular formula C7H7ClN2O B019266 4-Chloro-N-methylpicolinamide CAS No. 220000-87-3

4-Chloro-N-methylpicolinamide

Cat. No.: B019266
CAS No.: 220000-87-3
M. Wt: 170.59 g/mol
InChI Key: BGVBBMZMEKXUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-N-methylpicolinamide can be synthesized from methyl 4-chloropicolinate and methylamine. The reaction involves the nucleophilic substitution of the ester group by the amine group, resulting in the formation of the amide .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors where methyl 4-chloropicolinate is reacted with methylamine under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or ethyl acetate to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 4-Chloro-N-methylpicolinamide derivatives as effective antitumor agents. A notable study synthesized a series of derivatives based on this compound and evaluated their efficacy against various human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The findings indicated that certain derivatives exhibited significant antiproliferative activity at low micromolar concentrations.

Key Findings:

  • Compound 5q : Identified as a potent derivative, it demonstrated a suppression rate of 70% to 90% in colon carcinoma growth in vivo. The mechanism involved the inhibition of angiogenesis and induction of apoptosis in cancer cells .
  • Mechanism of Action : The study indicated that treatment with compound 5q led to clustered positive signals for apoptosis, significantly reducing vessel density in treated groups compared to controls .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of other pharmaceutical compounds.

Synthesis of Sorafenib

One significant application is its use in the synthesis of Sorafenib, a well-known anticancer drug. The synthetic pathway involves several steps where this compound acts as a precursor, facilitating the construction of complex molecular frameworks necessary for the final product .

General Synthetic Pathway:

  • Step 1 : Reaction with potassium-tert-butoxide and other reagents to form key intermediates.
  • Step 2 : Further transformations lead to the desired bioactive compounds through established organic synthesis techniques .

Chemical Properties and Safety

This compound is characterized by its molecular formula C7H7ClN2OC_7H_7ClN_2O and a melting point range of 40–44 °C. It is classified as an irritant, necessitating careful handling and storage under appropriate conditions (e.g., refrigeration) to ensure stability and safety during laboratory use .

The promising results from studies involving this compound derivatives suggest several avenues for future research:

  • Structural Optimization : Continued exploration into modifying the chemical structure to enhance potency and selectivity against specific cancer types.
  • Mechanistic Studies : Further investigations into the detailed mechanisms by which these compounds induce apoptosis and inhibit angiogenesis could provide insights for developing more effective therapies.
  • Broader Applications : Exploring additional therapeutic areas beyond oncology, such as anti-inflammatory or antimicrobial applications, could expand the utility of this compound.

Comparison with Similar Compounds

  • 4-Chloro-N,N-dimethylpyridine-2-carboxamide
  • 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
  • 4-Chloro-N-methylpyridine-2-carboxamide

Comparison: 4-Chloro-N-methylpicolinamide is unique due to its specific inhibitory effects on protein synthesis and its role as an intermediate in the synthesis of antineoplastic drugs. Compared to similar compounds, it has a distinct mechanism of action and specific applications in cancer treatment .

Biological Activity

4-Chloro-N-methylpicolinamide is a significant compound in medicinal chemistry, particularly noted for its role as an intermediate in the synthesis of various biologically active agents. This article delves into its biological activities, focusing on its antitumor and antimalarial properties, along with relevant research findings and case studies.

This compound (CAS Number: 220000-87-3) is characterized as a pale-yellow solid with polar organic properties. It exhibits notable interactions through hydrogen bonding, which is essential for its biological activity. The compound serves as a precursor in the synthesis of several important antineoplastic drugs, including Sorafenib and Regorafenib, which are used in cancer therapies targeting various malignancies such as hepatocellular carcinoma and renal cell carcinoma .

Antitumor Activity

Mechanisms of Action

The biological activity of this compound and its derivatives has been extensively studied for their potential antitumor effects. Research indicates that these compounds can inhibit the proliferation of several human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The most potent derivatives have demonstrated IC50 values comparable to established chemotherapeutics like Sorafenib, highlighting their potential as effective anticancer agents .

Case Studies and Research Findings

  • In Vitro Studies :
    • A series of derivatives synthesized from this compound were evaluated for antiproliferative activity using MTT assays. Notably, certain derivatives exhibited IC50 values in the low micromolar range against HepG2 and HCT116 cell lines, indicating strong cytotoxic effects .
    • Table 1 summarizes the IC50 values of selected derivatives:
    CompoundCell LineIC50 (µM)
    5qHepG21.1
    5qHCT1160.01
    SorafenibHepG22.5
    SorafenibHCT1163.0
  • In Vivo Studies :
    • In murine models with colon carcinoma, treatment with the most active derivative (5q) resulted in prolonged survival and reduced tumor progression, attributed to mechanisms such as angiogenesis suppression and induction of apoptosis .

Antimalarial Activity

Research Insights

In addition to its antitumor properties, derivatives of this compound have shown promising antimalarial activity. These compounds interfere with the life cycle of malaria parasites, although specific mechanisms remain to be fully elucidated .

  • A notable study involved the synthesis of derivatives through the condensation of this compound with various precursors, leading to compounds that exhibited significant antimalarial effects in animal models.

Summary of Biological Activities

The diverse biological activities of this compound can be summarized as follows:

  • Antitumor Effects :
    • Inhibition of cancer cell proliferation in vitro.
    • Induction of apoptosis and necrosis in tumor cells.
    • Prolongation of survival in animal models with cancer.
  • Antimalarial Effects :
    • Interference with malaria parasite life cycles.
    • Potential for development into new therapeutic agents against malaria.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-N-methylpicolinamide?

The most efficient method involves reacting picolinic acid with thionyl chloride (SOCl₂) in THF with a catalytic amount of DMF, followed by treatment with 40% aqueous methylamine. Using 3.5 equivalents of SOCl₂ in THF yields 95% of the product. Alternative solvents like chlorobenzene with NaBr/DMF catalysis yield 80% but require higher temperatures (85°C) .

Q. How is this compound characterized in terms of physical properties?

Key characterization includes melting point (39–43°C), molecular weight (170.60 g/mol), and spectroscopic data (e.g., IR, NMR). Crystallographic refinement using tools like SHELXL can confirm molecular geometry, with bond lengths (e.g., C=O at ~1.20 Å) indicative of keto tautomerism in related amide structures .

Q. What solvents and bases are effective for nucleophilic substitution reactions involving this compound?

DMF and Cs₂CO₃ are optimal for diaryl ether formation (e.g., coupling with 4-aminophenol), achieving 98% yield under reflux (110°C, 2 h). In contrast, K₂CO₃ or NaOH in DMF often fail to initiate reactions, highlighting the critical role of base strength and solvent polarity .

Q. What analytical techniques are recommended for purity assessment?

Use HPLC for quantitative analysis, elemental analysis for C/H/N validation, and mass spectrometry to confirm molecular ion peaks. For crystalline derivatives, single-crystal X-ray diffraction (SHELX suite) provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers address low yields in diaryl ether synthesis with this compound?

Contradictions arise from base selection: Cs₂CO₃ in DMF enables near-quantitative yields, while weaker bases (e.g., K₂CO₃) or polar aprotic solvents (e.g., THF) result in no reaction. Kinetic studies suggest that Cs⁺ ions enhance nucleophilicity by stabilizing transition states in SNAr mechanisms .

Q. What strategies resolve contradictions in reaction outcomes between similar substrates?

For example, this compound reacts with 4-aminophenol but not with urea derivatives. Computational modeling (DFT) can predict electronic effects, such as electron-withdrawing groups on the aryl ring lowering activation barriers. Experimental validation via Hammett plots may clarify substituent effects .

Q. How does steric hindrance influence reactivity in amide coupling reactions?

Steric effects from the N-methyl group in this compound reduce accessibility to the reaction site. Comparative studies with N-H analogs (e.g., 4-chloropicolinamide) show faster kinetics, suggesting that bulky substituents require higher temperatures or microwave-assisted synthesis to overcome steric barriers .

Q. What crystallographic methods are suitable for resolving structural ambiguities in derivatives?

High-resolution X-ray data refined via SHELXL can distinguish between keto-enol tautomers. Hydrogen-bonding networks (e.g., N–H⋯O/F interactions) and π-stacking observed in crystal packing (e.g., 3,6-dichloro-N-(4-fluorophenyl)picolinamide) guide conformational analysis .

Q. How can computational tools predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify potential targets, such as kinase enzymes. Substituent effects (e.g., chloro groups) enhance binding affinity to hydrophobic pockets, while the methylamide group improves solubility for in vitro assays .

Q. What are the pitfalls in scaling up synthetic protocols for this compound?

Exothermic thionyl chloride reactions require controlled addition to avoid side reactions (e.g., dimerization). Solvent recovery (THF vs. chlorobenzene) and catalyst recycling (NaBr/DMF) must be optimized for industrial translation, as highlighted in batch process studies .

Q. Methodological Guidance

  • For synthesis optimization: Use Design of Experiments (DoE) to evaluate solvent/base combinations, with yield and purity as response variables .
  • For structural analysis: Combine spectroscopic data (¹³C NMR for carbonyl confirmation) with Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions .
  • For bioactivity prediction: Validate computational results with enzymatic assays (e.g., kinase inhibition) and ADMET profiling to prioritize derivatives .

Properties

IUPAC Name

4-chloro-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVBBMZMEKXUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363105
Record name 4-Chloro-N-methylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220000-87-3
Record name 4-Chloro-N-methylpicolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220000-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-methylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methylamine hydrochloride (2.057 g, 30.5 mmol) and triethylamine (14.16 ml, 102 mmol) in DCM (30 ml) at 0° C., was added 4-chloropyridine-2-carbonyl chloride (3.575 g, 20.31 mmol) in DCM (20 ml). The resulting black suspension was allowed to reach room temperature and stirred overnight. The mixture was concentrated under reduced pressure and dissolved in ethyl acetate. Water was added and the layers were separated. The aqueous layer was extracted with ethyl acetate (3×), the combined organic layers were washed with water (3×) and brine, dried with Na2SO4 and concentrated under reduced pressure. The residue was purified with column chromatography (20-50% ethyl acetate in n-heptane) to give 2.04 gram of a yellow oil (10.64 mmol, 52%). MS (ESI) m/z=170.0 [M+1]+.
Quantity
2.057 g
Type
reactant
Reaction Step One
Quantity
14.16 mL
Type
reactant
Reaction Step One
Quantity
3.575 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

A suspension of 17.8 g (0.103 mol, 1 eq) of 4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride in 15 mL, of methanol was cooled to 0° C. and slowly treated with a 2.0 M solution of methylamine in tetrahydrofuran at a rate that kept internal temperature below 5° C. The reaction mixture was stirred at 0° C. for 2 hours, then slowly allowed to warm up to ambient temperature and stirred for 18 hours. Solvent was removed in vacuum, approx. 200 mL of ethyl acetate was added and the resulting suspension was filtered. The precipitate was washed with 100 mL of ethyl acetate. The combined ethyl acetate solutions were washed three times with 100 mL of brine and dried over sodium sulfate. Solvent was removed in vacuum to yield 14.16 g of the product as orange oil. Yield: 80.5%.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80.5%

Synthesis routes and methods III

Procedure details

A reaction flask with stirrer was charged with 41.4 g of 4-chloro-N-methyl-pyridine-2-carboxamide hydrochloride and 100 g of toluene as solvent. After addition of 68.4 g of water and 19.6 g of an aqueous sodium hydroxide solution (45% w/w) the reaction mixture was stirred for 30 minutes. The two phases were separated and the aqueous layer was discarded. The organic layer was concentrated by distillation under vacuum and toluene was substituted by 1-methyl-2-pyrrolidinone (70 g) to yield a solution of 4-chloro-N-methyl-pyridine-2-carboxamide in 1-methyl-2-pyrrolidinone.
Name
Quantity
68.4 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Caution: this is a highly hazardous, potentially explosive reaction. To a stirring solution of 4-chloropyridine (10.0 g) in N-methylformamide (250 mL) at room temp. was added conc. H2SO4 (3.55 mL) to generate an exotherm. To this mixture was added H2O2 (30% wt in H2O, 17 mL) followed by FeSO4.7H2O (0.56 g) to generate another exotherm. The resulting mixture was stirred in the dark at room temp. for 1 h, then warmed slowly over 4 h to 45° C. When bubbling had subsided, the reaction was heated at 60° C. for 16 h. The resulting opaque brown solution was diluted with H2O (700 mL) followed by a 10% NaOH solution (250 mL). The resulting mixture was extracted with EtOAc (3×500 mL). The organic phases were washed separately with a saturated NaCl solution (3×150 mL), then they were combined, dried (MgSO4) and filtered through a pad of silica gel with the aid of EtOAc. The resulting brown oil was purified by column chromatography (gradient from 50% EtOAc/50% hexane to 80% EtOAc/20% hexane). The resulting yellow oil crystallized at 0° C. over 72 h to give 4-chloro-N-methyl-2-pyridinecarboxamide (0.61 g, 5.3%): TLC (50% EtOAc/50% hexane) Rf0.50; 1H NMR (CDCl3) δ 3.04 (d, J=5.1 Hz, 3H), 7.43 (dd, J=5.4, 2.4 Hz, 1H), 7.96 (brs, 1H), 8.21 (s, 1H), 8.44 (d, J=5.1 Hz, 1 H); CI-MS m/z 171 ((M+H)+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
[Compound]
Name
FeSO4.7H2O
Quantity
0.56 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ZINC cyanide
ZINC cyanide
4-Chloro-N-methylpicolinamide
ZINC cyanide
ZINC cyanide
4-Chloro-N-methylpicolinamide
ZINC cyanide
ZINC cyanide
4-Chloro-N-methylpicolinamide
ZINC cyanide
ZINC cyanide
4-Chloro-N-methylpicolinamide
ZINC cyanide
ZINC cyanide
4-Chloro-N-methylpicolinamide
ZINC cyanide
ZINC cyanide
4-Chloro-N-methylpicolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.